3-Acetonyl-1,2,4-oxadiazole

Description

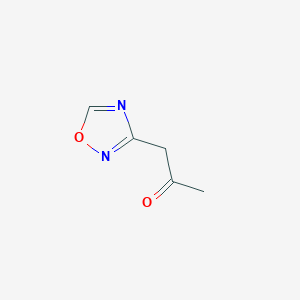

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C5H6N2O2 |

|---|---|

Poids moléculaire |

126.11 g/mol |

Nom IUPAC |

1-(1,2,4-oxadiazol-3-yl)propan-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4(8)2-5-6-3-9-7-5/h3H,2H2,1H3 |

Clé InChI |

GPFNFFTWZONZEN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=NOC=N1 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Acetonyl 1,2,4 Oxadiazole and Its Analogues

Foundational Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System

The classical methods for synthesizing the 1,2,4-oxadiazole core have laid the groundwork for many of the advanced techniques used today. These routes are characterized by their reliability and broad applicability.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One of the most widely applied methods for the synthesis of 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with a carboxylic acid or its derivative. chim.itnih.govbeilstein-journals.org This approach is versatile, as the substituents at the C3 and C5 positions of the oxadiazole ring can be readily varied by choosing the appropriate starting materials. The general strategy involves the O-acylation of the amidoxime by an activated carboxylic acid, forming an O-acylamidoxime intermediate. beilstein-journals.org This intermediate can be isolated or generated in situ before undergoing cyclization to the 1,2,4-oxadiazole ring. beilstein-journals.org

Activation of the carboxylic acid is often necessary to facilitate the initial acylation step. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to create a more reactive acylating agent. beilstein-journals.org For instance, the one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was achieved by activating 4-aminobenzoic acid with CDI, followed by acylation of tert-butylamidoxime and subsequent heating to 120 °C to induce cyclodehydration. beilstein-journals.org The reaction can be carried out under various conditions, from room temperature to elevated temperatures, and in a range of solvents. chim.it

| Starting Material 1 | Starting Material 2 | Activating Agent/Conditions | Product | Yield | Reference |

| 4-Aminobenzoic acid | tert-Butylamidoxime | CDI, DMF, 120 °C | 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline | 59% | beilstein-journals.org |

| Amidoximes | Acyl chlorides | Pyridine (B92270), heat | 3,5-Disubstituted 1,2,4-oxadiazoles | N/A | researchgate.net |

| Amidoximes | Carboxylic acids | EDC.HCl, DCM, 0-30 °C then 110 °C | Substituted 1,2,4-oxadiazoles | N/A | nih.gov |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile represents another classical and powerful method for constructing the 1,2,4-oxadiazole ring. chim.itbeilstein-journals.orgmdpi.com This [3+2] cycloaddition reaction is a direct route to the heterocyclic system. Nitrile oxides, which are typically unstable and generated in situ, act as the 1,3-dipole. yok.gov.tr They can be prepared through various methods, including the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. yok.gov.tr

The reactivity of the nitrile dipolarophile can be a limiting factor, as the C≡N triple bond is generally less reactive than a C=C double bond. ijpcbs.com However, the reaction proceeds efficiently when the nitrile is activated by electron-withdrawing groups or a Lewis acid. rsc.org A notable variation is the inverse electron-demand 1,3-dipolar cycloaddition, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. This approach expands the scope of the reaction to include common aliphatic and electron-rich aromatic nitriles. rsc.org For example, a carbamoyl-substituted nitrile oxide, generated from 2-methyl-4-nitro-3-isoxazolin-5(2H)-one, readily undergoes cycloaddition with various nitriles to yield 3-functionalized 1,2,4-oxadiazoles. rsc.org

| Nitrile Oxide Source | Nitrile | Conditions | Product Class | Reference |

| 2-Methyl-4-nitro-3-isoxazolin-5(2H)-one | Aliphatic or electron-rich aromatic nitriles | THF | 3-Functionalized 1,2,4-oxadiazoles | rsc.org |

| Substituted Chloro Oxime | Phenyl acetylene (B1199291) derivatives | N/A | 3,5-Diaryl-1,2,4-oxadiazoles | rjptonline.org |

| in situ generated Nitrile Oxide | Tetracyanoethylene | N/A | 1,2,4-Oxadiazole derivative | ijpcbs.com |

Modernized and Mechanistically Driven Synthetic Approaches for 1,2,4-Oxadiazole Construction

Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of 1,2,4-oxadiazole synthesis. These modern approaches often involve one-pot procedures, novel catalytic systems, and alternative energy sources.

One-Pot Synthetic Protocols for 3,5-Disubstituted 1,2,4-Oxadiazoles

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several efficient one-pot methods for preparing 3,5-disubstituted 1,2,4-oxadiazoles have been developed. These often involve the in situ generation of a key intermediate, such as an amidoxime or an O-acylamidoxime. mdpi.comorganic-chemistry.org

For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a one-pot, three-component reaction from nitriles, hydroxylamine (B1172632), and Meldrum's acids under microwave irradiation and solvent-free conditions, with yields ranging from good to excellent. organic-chemistry.org Another approach involves the condensation of amidoximes with aldehydes, which can be applicable to both aliphatic and aromatic aldehydes, leading to high yields of the corresponding oxadiazoles (B1248032). tandfonline.com The use of a MOH/DMSO (M = Li, Na, K) system has proven effective for one-pot syntheses starting from amidoximes and various carboxyl derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3/Catalyst | Conditions | Product Class | Yield | Reference |

| Nitriles | Hydroxylamine | Meldrum's acids | Microwave, solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | 81-98% | organic-chemistry.org |

| Chiral Amidoximes | Aldehydes | N/A | One-pot | Chiral 3,5-disubstituted-1,2,4-oxadiazoles | Excellent | tandfonline.com |

| Nitriles | Hydroxylamine HCl | Potassium fluoride (B91410) | Solvent-free, 100 °C | 3,5-Disubstituted 1,2,4-oxadiazoles | Excellent | tandfonline.com |

| Amidoximes | Dicarboxylic acid anhydrides | MOH/DMSO | N/A | 1,2,4-Oxadiazole bearing carboxylic functionality | N/A | mdpi.com |

Oxidative Cyclization Strategies in 1,2,4-Oxadiazole Synthesis

Oxidative cyclization has emerged as a powerful strategy for the synthesis of 1,2,4-oxadiazoles, often proceeding under mild conditions. mdpi.com These methods typically involve the formation of a key bond (e.g., N-O or C-O) through an oxidative process. A variety of oxidizing agents have been employed to facilitate these transformations.

One such method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the oxidative cyclization of amidoximes, which tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net Another efficient protocol utilizes iodobenzene (B50100) diacetate (IBD) for the oxidative cyclization of N-acylguanidines or amidoximes, leading to 3-amino- or 3,5-disubstituted 1,2,4-oxadiazoles in high yields at ambient temperature. nih.govacs.orgrsc.org Other systems, such as N-bromosuccinimide (NBS) in the presence of a base like DBU, or iodine with potassium carbonate, have also been successfully used for the oxidative cyclization of N-benzyl amidoximes. mdpi.com

| Substrate | Oxidant/Base | Conditions | Product Class | Yield | Reference |

| Amidoximes | DDQ | N/A | 3,5-Disubstituted 1,2,4-oxadiazoles | N/A | researchgate.net |

| N-acylguanidines | PhI(OAc)2 (PIDA) | DMF, room temp | 3-Amino-1,2,4-oxadiazoles | Moderate to good | mdpi.comrsc.org |

| N-benzyl amidoximes | NBS/DBU | N/A | 1,2,4-Oxadiazoles | 54-84% | mdpi.com |

| N-benzyl amidoximes | I2/K2CO3 | N/A | 1,2,4-Oxadiazoles | 50-80% | mdpi.com |

Microwave-Assisted and Solvent-Free Syntheses of 1,2,4-Oxadiazoles

The application of microwave irradiation and solvent-free reaction conditions aligns with the principles of green chemistry, often leading to shorter reaction times, higher yields, and simplified work-up procedures. chim.it Several methods for the synthesis of 1,2,4-oxadiazoles have been adapted to these conditions.

A one-pot, microwave-assisted synthesis of substituted 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be performed under solvent-free conditions, providing an easy, rapid, and high-yielding route to these compounds. researchgate.net Similarly, the reaction of nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation without a solvent is a highly efficient three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgresearchgate.net The use of solid supports, such as potassium fluoride, can also facilitate solvent-free reactions, as demonstrated in the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and hydroxylamine hydrochloride. tandfonline.com

| Reactants | Conditions | Catalyst/Support | Product Class | Key Advantages | Reference |

| Amidoximes, Acyl chlorides | Microwave, solvent-free | N/A | 1,2,4-Oxadiazole derivatives | Rapid, high-yielding | researchgate.net |

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave, solvent-free | N/A | 3,5-Disubstituted 1,2,4-oxadiazoles | High yields, short reaction times | organic-chemistry.orgresearchgate.net |

| Nitriles, Hydroxylamine HCl | Solvent-free, 100 °C | Potassium Fluoride | 3,5-Disubstituted 1,2,4-oxadiazoles | Simplicity, excellent yields | tandfonline.com |

| Amidoximes, Carboxylic acids | Microwave | Coupling reagents | Substituted 1,2,4-oxadiazoles | Good yields, short reaction times | nih.gov |

Transition Metal-Catalyzed Routes to 1,2,4-Oxadiazole Derivatives (e.g., Iron(III) Nitrate (B79036) Mediated Reactions)

Transition metal catalysis offers efficient and selective pathways for the construction of the 1,2,4-oxadiazole ring. Notably, iron(III) nitrate has been successfully employed in the synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.orgacs.orgnih.gov This method provides a direct route from readily available alkynes and nitriles. organic-chemistry.orgacs.orgnih.gov The reaction proceeds through a three-step mechanism:

Nitration of alkynes : Iron(III) nitrate facilitates the nitration of alkynes to form α-nitroketones. organic-chemistry.orgacs.orgnih.gov

Dehydration : The resulting α-nitroketones undergo dehydration to produce nitrile oxides. organic-chemistry.orgacs.orgnih.gov

1,3-Dipolar Cycloaddition : The in situ generated nitrile oxides then react with nitriles in a 1,3-dipolar cycloaddition to yield the desired 3-acyl-1,2,4-oxadiazoles. organic-chemistry.orgacs.orgnih.gov

A key advantage of this methodology is the dual role of iron(III) nitrate, which acts as both a nitrating agent and an activator for the nitrile component. acs.orgnih.govacs.org This approach effectively minimizes the formation of common byproducts such as pyrimidines and isoxazoles. organic-chemistry.orgacs.orgnih.gov The reaction conditions are generally mild, and the use of an inexpensive and environmentally benign iron catalyst makes this a practical and scalable method. organic-chemistry.org

Other transition metals like silver(I) and ytterbium(III) triflates have also been shown to catalyze the cycloaddition of silyl (B83357) nitronates with nitriles to form 1,2,4-oxadiazoles. researchgate.net Furthermore, cobalt and rhodium catalysts have been utilized in C-H activation strategies involving oxadiazoles for the synthesis of more complex heterocyclic systems. mdpi.com A combination of p-toluenesulfonic acid (PTSA) and zinc chloride has also proven effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. acs.org

Table 1: Iron(III) Nitrate-Mediated Synthesis of 3-Acyl-1,2,4-Oxadiazoles from Alkynes and Nitriles

| Alkyne | Nitrile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | Benzonitrile | 3-Benzoyl-5-phenyl-1,2,4-oxadiazole | 95 | google.com |

| Phenylacetylene | Acetonitrile (B52724) | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 95 | google.com |

| 1-Octyne | Benzonitrile | 3-(Heptanoyl)-5-phenyl-1,2,4-oxadiazole | Not specified | organic-chemistry.org |

| Acetone (B3395972) | Acetonitrile | 3-Acetyl-5-methyl-1,2,4-oxadiazole | 61 | google.com |

Specific Pathways to 3-Acetonyl-1,2,4-Oxadiazole and Functionally Related Compounds

The 1,2,4-oxadiazole ring system is known to participate in various heterocyclic rearrangements. researchgate.net A notable transformation is the Boulton-Katritzky (BK) rearrangement, which can lead to the formation of this compound from a 3-acylaminoisoxazole precursor. acs.orgnih.gov

Computational studies using density functional theory (DFT) have supported the experimental findings, confirming that the BK rearrangement pathway has a lower activation barrier compared to other potential rearrangement mechanisms under basic conditions. acs.org

A direct and efficient one-pot synthesis of 3-acetyl-1,2,4-oxadiazole derivatives has been developed using ketones and nitriles as starting materials, mediated by iron(III) nitrate. thieme-connect.comgoogle.comsorbonne-universite.fr In this reaction, acetone serves as the precursor for the "acetyl" moiety, which ultimately forms the acetonyl group at the 3-position of the oxadiazole ring. thieme-connect.comgoogle.com

The reaction of acetone and a nitrile with iron(III) nitrate under reflux conditions leads to the formation of the corresponding 3-acetyl-1,2,4-oxadiazole. thieme-connect.comgoogle.com For instance, the reaction of acetone with acetonitrile yields 3-acetyl-5-methyl-1,2,4-oxadiazole. thieme-connect.comgoogle.com This method is also applicable to other ketones and nitriles, providing access to a range of 3-acyl-1,2,4-oxadiazoles. thieme-connect.comsorbonne-universite.fr

Table 2: Synthesis of 3-Acetyl-1,2,4-oxadiazoles from Acetone and Nitriles using Iron(III) Nitrate

| Nitrile | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile | 3-Acetyl-5-methyl-1,2,4-oxadiazole | 61 | thieme-connect.comgoogle.com |

| Propionitrile | 3-Acetyl-5-ethyl-1,2,4-oxadiazole | 62 | thieme-connect.comgoogle.com |

| Benzonitrile | 3-Acetyl-5-phenyl-1,2,4-oxadiazole | 25 | thieme-connect.comgoogle.com |

Mechanistic Elucidation of this compound Formation Reactions

The mechanism for the formation of 3-acyl-1,2,4-oxadiazoles, including this compound, from ketones and nitriles using iron(III) nitrate has been proposed to proceed through several key steps. thieme-connect.comgoogle.com

Enolization and Nitration : The reaction is initiated by the iron(III) nitrate-catalyzed enolization of the ketone (e.g., acetone). thieme-connect.comgoogle.com This is followed by the nitration of the enol, leading to the formation of an α-nitroketone intermediate. thieme-connect.comgoogle.com

Formation of Nitrile Oxide : The α-nitroketone then undergoes an acid-catalyzed dehydration to generate a nitrile oxide. thieme-connect.comgoogle.com

1,3-Dipolar Cycloaddition : Finally, the nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the nitrile present in the reaction mixture to form the 1,2,4-oxadiazole ring. thieme-connect.comgoogle.com

In the context of heterocyclic rearrangements, DFT studies have been instrumental in elucidating the mechanism of the isoxazole-to-1,2,4-oxadiazole transformation. acs.org These computational analyses have shown that for the base-catalyzed rearrangement of 3-acylaminoisoxazoles, the Boulton-Katritzky pathway to this compound is energetically more favorable than competing rearrangement pathways. acs.org This is attributed to the relative stabilities of the transition states involved in the different possible reaction cascades. acs.org

Chemical Reactivity and Transformation Mechanisms of 3 Acetonyl 1,2,4 Oxadiazole

Investigating Rearrangement Pathways of 1,2,4-Oxadiazoles

1,2,4-oxadiazoles are known to undergo a variety of rearrangement reactions, driven by the inherent strain and the weak O-N bond within the ring. These transformations often lead to the formation of more stable heterocyclic systems.

Boulton-Katritzky (BK) Rearrangement Involving 3-Acetonyl-1,2,4-Oxadiazole as an Intermediate

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed transformation of heterocyclic compounds. In the context of 1,2,4-oxadiazoles, this rearrangement typically involves the interaction of a side chain at the C3 position with the N2 atom of the oxadiazole ring.

Studies have shown that this compound can act as a key, albeit less stable, intermediate in the cascade rearrangement of other heterocyclic systems. researchgate.netnih.gov For instance, the thermal rearrangement of 3-acylamino-5-methylisoxazoles can proceed through a Boulton-Katritzky rearrangement to form 3-acetonyl-1,2,4-oxadiazoles. researchgate.netnih.gov This process is a favored pathway over other competitive rearrangements like the Migration-Nucleophilic Attack-Cyclization (MNAC) or ring contraction-ring expansion (RCRE) pathways. researchgate.net The formation of the this compound intermediate is a critical step that then allows for subsequent rearrangements to more stable products. researchgate.netnih.gov

The general mechanism of the Boulton-Katritzky rearrangement involves a nucleophilic attack from a side-chain atom onto the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and subsequent formation of a new heterocyclic ring. chim.it In the case of precursors to this compound, the rearrangement is initiated to form this intermediate, which can then undergo further transformations. researchgate.netnih.gov

Migration-Nucleophilic Attack-Cyclization (MNAC) Rearrangements and their Interplay with this compound

The Migration-Nucleophilic Attack-Cyclization (MNAC) rearrangement is another significant transformation pathway for 1,2,4-oxadiazoles. This rearrangement often competes with or follows the Boulton-Katritzky rearrangement.

Research has demonstrated a direct interplay between the BK and MNAC rearrangements where this compound is a key intermediate. researchgate.netnih.gov Following the initial Boulton-Katritzky rearrangement to form the this compound, an increase in reaction temperature can promote a subsequent MNAC rearrangement. researchgate.netnih.gov This leads to the formation of a more thermodynamically stable product, such as a 2-acylaminooxazole. researchgate.netnih.gov This cascade of rearrangements highlights the role of this compound as a transient species that facilitates the conversion of one heterocyclic system into another. researchgate.netnih.gov

The MNAC rearrangement itself involves the migration of a group, a nucleophilic attack, and subsequent cyclization to form a new ring system. The study of these competing and sequential rearrangement pathways provides valuable insights into the reactivity of the 1,2,4-oxadiazole (B8745197) core and its substituents. researchgate.net

Other Thermal and Photochemical Rearrangement Phenomena

Beyond the Boulton-Katritzky and MNAC rearrangements, 1,2,4-oxadiazoles can undergo other thermal and photochemical transformations. chim.it The relatively low aromaticity and the easily cleaved O-N bond make the 1,2,4-oxadiazole ring susceptible to various rearrangement reactions that lead to a diverse range of other heterocyclic structures. chim.itresearchgate.net

Photochemical rearrangements of 1,2,4-oxadiazole derivatives, for example, can proceed through different mechanisms depending on the substituents and reaction conditions. chim.it Irradiation can lead to the formation of reactive intermediates which then cyclize to form new heterocyclic systems. chim.it For instance, some 3-amino-1,2,4-oxadiazoles have been shown to rearrange to 1,3,4-oxadiazoles upon irradiation. researchgate.net While specific studies on the photochemical behavior of this compound are not extensively documented, the general principles of 1,2,4-oxadiazole photochemistry suggest its potential to undergo similar transformations.

Thermal rearrangements, other than the BK and MNAC pathways, can also occur, often leading to complex product mixtures. The specific outcome of these reactions is highly dependent on the substitution pattern of the 1,2,4-oxadiazole ring and the reaction conditions employed. researchgate.net

Nucleophilic and Electrophilic Reactivity at the 1,2,4-Oxadiazole Ring and the Acetonyl Substituent

The electronic nature of the 1,2,4-oxadiazole ring dictates its reactivity towards nucleophiles and electrophiles. The ring is considered electron-poor due to the presence of two electronegative nitrogen atoms and an oxygen atom. rjptonline.org This electron deficiency has a significant impact on the reactivity of both the ring carbons and the attached substituents.

The carbon atoms of the 1,2,4-oxadiazole ring, particularly at the C3 and C5 positions, are electrophilic in character and are thus susceptible to nucleophilic attack. chim.it Conversely, the ring is generally inert towards electrophilic substitution. innovareacademics.in The electron-withdrawing nature of the 1,2,4-oxadiazole ring also influences the reactivity of the acetonyl substituent. researchgate.net The carbonyl group of the acetonyl moiety is expected to be more electrophilic due to the electron-withdrawing effect of the attached heterocyclic ring. This would make the carbonyl carbon more susceptible to nucleophilic addition reactions.

The methylene (B1212753) group of the acetonyl substituent, being adjacent to the carbonyl group, possesses acidic protons. The acidity of these protons is likely enhanced by the electron-withdrawing 1,2,4-oxadiazole ring, facilitating reactions such as enolate formation under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions.

Strategic Functional Group Transformations of the Acetonyl Moiety within the this compound Scaffold

The acetonyl group in this compound offers a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. The ketone functionality can undergo many of the classical reactions of carbonyl compounds.

One key transformation is the reaction of the carbonyl group with nucleophiles. For example, reduction of the ketone would yield a secondary alcohol, which could be further functionalized. Reaction with Grignard reagents or other organometallics would lead to the formation of tertiary alcohols and the introduction of new carbon skeletons.

The acidic alpha-protons of the acetonyl group can be exploited in base-catalyzed reactions. For instance, aldol (B89426) condensation with aldehydes or ketones could be used to extend the side chain. Alkylation of the enolate would also allow for the introduction of various alkyl groups at the alpha-position.

Furthermore, the carbonyl group can be converted to other functional groups. For example, formation of an oxime or a hydrazone can serve as a precursor for further rearrangements or cyclization reactions. chim.it The synthesis of 3-acetyl-1,2,4-oxadiazole derivatives has been reported, and their spectroscopic data confirms the presence of the acetonyl moiety. thieme-connect.comgoogle.com

| Spectroscopic Technique | Observed Signals and Assignments | Reference |

|---|---|---|

| IR Spectroscopy (cm-1) | 1731, 1699, 1601 | google.com |

| 1H NMR (δ, ppm) | 2.70 (3H, s, CH3) | google.com |

| 13C NMR (δ, ppm) | 188.8 (C=O), 178.5 (C5), 165.8 (C3) | google.com |

Derivatization Chemistry of the this compound Core for Expanding Molecular Diversity

The derivatization of the this compound core is a key strategy for expanding molecular diversity and exploring the structure-activity relationships of this class of compounds. Both the 1,2,4-oxadiazole ring and the acetonyl substituent can be modified.

A one-pot synthesis of 3-benzoyl- and 3-acetyl-1,2,4-oxadiazole derivatives has been developed using iron(III) nitrate (B79036). thieme-connect.comthieme-connect.com This method allows for the efficient synthesis of a variety of derivatives by reacting different nitriles with acetophenone (B1666503) or acetone (B3395972). thieme-connect.com This approach demonstrates the feasibility of introducing diverse substituents at the 5-position of the 1,2,4-oxadiazole ring while maintaining the 3-acetonyl group.

The following table summarizes the synthesis of various 3-acyl-1,2,4-oxadiazole derivatives, showcasing the expansion of molecular diversity through this synthetic route.

| Starting Nitrile | Ketone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile (B52724) | Acetophenone | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 95 | thieme-connect.com |

| Propionitrile | Acetophenone | 3-Benzoyl-5-ethyl-1,2,4-oxadiazole | 72 | thieme-connect.com |

| Butyronitrile | Acetophenone | 3-Benzoyl-5-propyl-1,2,4-oxadiazole | 51 | thieme-connect.com |

| Acetonitrile | Acetone | 3-Acetyl-5-methyl-1,2,4-oxadiazole | 61 | thieme-connect.com |

| Propionitrile | Acetone | 3-Acetyl-5-ethyl-1,2,4-oxadiazole | 62 | thieme-connect.com |

| Butyronitrile | Acetone | 3-Acetyl-5-propyl-1,2,4-oxadiazole | 25 | thieme-connect.com |

Furthermore, the acetonyl side chain itself can be derivatized to create a wide range of new molecules. As discussed in the previous section, reactions at the carbonyl group and the alpha-carbon can introduce new functional groups and build molecular complexity. These derivatization strategies are crucial for the development of new compounds with potential applications in various fields of chemistry. mdpi.com

Kinetic and Thermodynamic Aspects of this compound Reactions and Stability

The kinetic and thermodynamic properties of this compound are crucial for understanding its reactivity and stability. Research, including experimental and computational studies, has shed light on these aspects, particularly in the context of heterocyclic rearrangements.

Thermodynamic Stability

Computational studies, specifically using density functional theory (DFT), have indicated that 3-acetonyl-1,2,4-oxadiazoles are less stable isomers when compared to their rearrangement products. For instance, in the base-catalyzed thermal rearrangement of 3-acylamino-5-methylisoxazoles, the formation of 3-acetonyl-1,2,4-oxadiazoles is a key intermediate step. nih.gov These oxadiazoles (B1248032) can subsequently rearrange into the more thermodynamically stable 2-acylaminooxazoles. nih.gov This suggests that while the formation of this compound may be kinetically favored under certain conditions, it is not the thermodynamic endpoint of the reaction sequence. nih.gov

The stability of the 1,2,4-oxadiazole ring, in general, is influenced by its aromaticity and the nature of its substituents. While it satisfies Hückel's rule, its aromaticity and reactivity can differ significantly from its other isomers like 1,3,4-oxadiazole (B1194373). scielo.br For example, 1,2,4-oxadiazoles can undergo nucleophilic addition reactions, indicating a lower degree of aromatic stabilization compared to the 1,3,4-isomer which favors substitution. scielo.br

Kinetic Aspects of Reactions

The formation of this compound is often a kinetically controlled process. In the rearrangement of 3-acylamino-5-methylisoxazoles, the Boulton-Katritzky (BK) rearrangement leading to the this compound is kinetically much more favored over other potential reaction pathways. nih.gov

The kinetics of reactions involving the 1,2,4-oxadiazole ring can be complex, often proceeding through different pathways depending on the reaction conditions. For example, the rearrangement of certain 3-benzoyl-1,2,4-oxadiazole derivatives has been shown to proceed via specific acid-catalyzed, uncatalyzed, and general base-catalyzed pathways. researchgate.net

An increase in reaction temperature can promote the subsequent rearrangement of 3-acetonyl-1,2,4-oxadiazoles into more stable products. nih.gov This highlights the role of temperature in overcoming the kinetic barrier for the transformation of the less stable oxadiazole intermediate.

The table below summarizes the key kinetic and thermodynamic findings related to this compound and related structures.

| Aspect | Finding | Reference |

| Thermodynamic Stability | 3-Acetonyl-1,2,4-oxadiazoles are less stable than their rearrangement products, 2-acylaminooxazoles. | nih.gov |

| Kinetic Favorability | The Boulton-Katritzky rearrangement to form this compound is a kinetically favored process. | nih.gov |

| Effect of Temperature | Increased temperature promotes the rearrangement of 3-acetonyl-1,2,4-oxadiazoles to more stable products. | nih.gov |

| Reaction Pathways | Rearrangements of 1,2,4-oxadiazole derivatives can occur through acid-catalyzed, uncatalyzed, and base-catalyzed pathways. | researchgate.net |

| Aromaticity & Reactivity | The 1,2,4-oxadiazole ring is susceptible to nucleophilic addition, suggesting lower aromatic stabilization compared to the 1,3,4-isomer. | scielo.br |

Advanced Spectroscopic and Crystallographic Characterization of 3 Acetonyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-acetonyl-1,2,4-oxadiazole, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acetonyl group (-CH₂C(O)CH₃). The methylene (B1212753) protons (-CH₂-) adjacent to the oxadiazole ring and the carbonyl group would likely appear as a singlet, with a chemical shift influenced by these two electron-withdrawing groups. The methyl protons (-CH₃) of the acetyl group would also present as a singlet, typically at a more upfield position. In related 3-acetyl-1,3,4-oxadiazoline derivatives, the singlet for the methyl group of the acetyl substituent appears around δ 1.93–2.57 ppm. mdpi.com For 3-acetyl-5-methyl-1,2,4-oxadiazole, a singlet for the acetyl methyl protons is observed at δ=2.70 ppm. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. Key signals include those for the carbonyl carbon (C=O), the two carbons of the oxadiazole ring (C3 and C5), and the carbons of the acetonyl substituent. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The oxadiazole ring carbons have characteristic chemical shifts; for instance, in 3-acetyl-5-methyl-1,2,4-oxadiazole, signals for the carbonyl and oxadiazole ring carbons appear at δ=188.8, 178.5, and 165.8 ppm. google.com The carbons of the methylene and methyl groups will appear at more upfield positions. For example, in 3-acetyl-1,3,4-oxadiazoline derivatives, the methyl group of the acetyl substituent appears around 20 ppm. mdpi.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY would confirm the coupling between any neighboring protons (though less critical for this specific molecule with its singlet patterns), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities of the acetonyl group.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C=O | - | ~188-205 |

| Oxadiazole C3 | - | ~165 |

| Oxadiazole C5 | - | ~178 |

| -CH₂- | Singlet, ~4.0-4.5 | ~45-55 |

| -CH₃ | Singlet, ~2.2-2.7 | ~25-30 |

Note: Predicted values are based on data from similar structures and general chemical shift ranges. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone is expected in the region of 1700-1740 cm⁻¹. google.com The C=N stretching vibration of the oxadiazole ring typically appears in the 1600-1690 cm⁻¹ range. google.comtsijournals.com Vibrations associated with the C-O-C single bonds within the oxadiazole ring and linking to the acetyl group are found in the fingerprint region, typically around 1000-1300 cm⁻¹. tsijournals.com For instance, related 3-acetyl-5-methyl-1,2,4-oxadiazole shows absorptions at 1731, 1699, and 1601 cm⁻¹. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibrations of the oxadiazole ring are often more intense in the Raman spectrum. The C=O and C=N stretching bands will also be present, and their relative intensities compared to the FT-IR spectrum can aid in structural confirmation.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) (Typical Range) | Raman Shift (cm⁻¹) (Typical Range) |

|---|---|---|

| C=O Stretch (Ketone) | 1700-1740 (Strong) google.com | 1700-1740 (Medium) |

| C=N Stretch (Oxadiazole) | 1600-1690 (Medium-Strong) google.comtsijournals.com | 1600-1690 (Strong) |

| C-O-C Stretch (Ring) | 1000-1300 (Medium) tsijournals.com | 1000-1300 (Weak) |

| C-H Stretch (Aliphatic) | 2850-3000 (Medium) | 2850-3000 (Strong) |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, specifically identifying chromophores—the parts of a molecule that absorb light. The 1,2,4-oxadiazole (B8745197) ring and the carbonyl group of the acetonyl substituent constitute the primary chromophores in this compound.

The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions, associated with the conjugated system of the oxadiazole ring, typically occur in the shorter wavelength UV region (around 200-280 nm). The n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms in the ring and the carbonyl oxygen, is expected to appear as a weaker absorption band at a longer wavelength (above 280 nm). The exact position and intensity of these bands are influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₅H₆N₂O₂), the molecular weight is 126.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated m/z of 126.0429 for [M]⁺. google.com

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for 1,2,4-oxadiazoles can involve the cleavage of the ring. For this compound, characteristic fragments would likely arise from:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetonyl side chain to give a prominent acylium ion [M-15]⁺ at m/z 111.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Ring cleavage: Fragmentation of the oxadiazole ring can lead to various smaller ions. Studies on related 3,4-disubstituted-1,2,4-oxadiazoles show complex rearrangements and fragmentations upon ionization. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [C₅H₆N₂O₂]⁺ | 126 | Molecular Ion [M]⁺ |

| [C₄H₃N₂O₂]⁺ | 111 | Loss of •CH₃ (m/z 15) |

| [CH₃CO]⁺ | 43 | Acetyl cation |

| [C₃H₂N₂O]⁺ | 82 | Fragment from ring cleavage |

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound can be grown, X-ray analysis would confirm the planarity of the 1,2,4-oxadiazole ring. acs.orgresearchgate.net It would also determine the torsion angles between the oxadiazole ring and the acetonyl side chain, revealing the preferred conformation of the molecule in the crystal lattice. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding (if any) or dipole-dipole interactions, which govern the crystal packing. For example, the crystal structure of a related 3-acetyl-2-phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivative has been determined, providing a precedent for the crystallographic analysis of such compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Acetonyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. By approximating the exchange-correlation energy, DFT can provide highly accurate results for molecular geometries, energies, and other electronic properties. For 3-Acetonyl-1,2,4-oxadiazole, a typical DFT study would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). This process would yield the most stable three-dimensional arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded so that red indicates areas of high electron density (negative potential, prone to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms of the oxadiazole ring as potential sites for positive interactions, while the hydrogen atoms would likely exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This is particularly useful for understanding hyperconjugation and resonance effects. In this compound, NBO analysis would elucidate the nature of the bonds within the oxadiazole ring and the acetonyl substituent, as well as any significant charge transfer interactions between these moieties.

Global and Local Reactivity Descriptors Derived from Quantum Chemical Calculations

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States Related to this compound

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, researchers can gain insight into the feasibility and pathways of various reactions, such as its synthesis or subsequent transformations. This type of analysis would be invaluable for understanding the reactivity of the oxadiazole ring and the influence of the acetonyl group on its chemical behavior. However, no such modeling studies have been reported for this specific compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, providing valuable information for structure elucidation. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

| Key Vibrational Frequencies (cm-1) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Molecular Dynamics Simulations and Conformational Analysis

Conformational Analysis: The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the acetonyl side chain to the C3 position of the oxadiazole ring. Theoretical investigations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetics of these conformations.

Molecular Dynamics Simulations: MD simulations offer a method to observe the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). While no specific MD simulations for this compound have been published, the methodology has been extensively applied to other 1,2,4-oxadiazole (B8745197) derivatives, particularly in the context of drug discovery and materials science. mdpi.comnih.gov

For instance, in the development of nematicides based on the 1,2,4-oxadiazole scaffold, MD simulations were used to understand the binding of these compounds to their biological target, the acetylcholine (B1216132) receptor. mdpi.com These simulations typically involve several key steps, from system setup to production runs, as detailed in the table below. Such studies provide critical insights into how the molecule interacts with its environment, the stability of these interactions, and the role of molecular flexibility in its function. mdpi.comnih.gov

| Parameter | Description | Typical Values/Methods from Literature | Reference |

|---|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GAFF (General Amber Force Field) for the ligand; Amber94 or similar for proteins; TIP3P for water. | mdpi.com |

| System Setup | The process of creating the initial simulation box, including the molecule of interest, solvent, and ions. | The system is solvated in a water box and neutralized with ions like Na+ or Cl-. | mdpi.com |

| Minimization | Energy minimization to remove steric clashes and relax the system to a local energy minimum. | Typically performed in two stages: steepest descent followed by conjugate gradient methods. | mdpi.com |

| Equilibration | Gradual heating and pressure stabilization to bring the system to the desired temperature and pressure. | The system is heated (e.g., to 300 K) under constant volume (NVT ensemble), followed by density equilibration under constant pressure (NPT ensemble). | mdpi.com |

| Production Run | The main simulation phase where data is collected for analysis. | Simulations are run for a specific duration (e.g., 10 ns or longer) under NPT conditions. | mdpi.com |

Applying this methodology to this compound would allow researchers to study its conformational flexibility in different solvents, its hydration shell, and its potential to aggregate, providing a bridge between its molecular structure and macroscopic properties.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies involving this compound

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered supramolecular structures, such as crystals and liquid crystals. The 1,2,4-oxadiazole ring, with its distinct arrangement of nitrogen and oxygen atoms, is a versatile participant in a range of such interactions.

Non-Covalent Interactions: The functional groups within this compound—the oxadiazole ring and the acetonyl side chain—dictate the types of non-covalent interactions it can form.

Hydrogen Bonding: While the 1,2,4-oxadiazole ring itself lacks hydrogen bond donors, its nitrogen atoms can act as hydrogen bond acceptors. More significantly, the carbonyl oxygen of the acetonyl group is a strong hydrogen bond acceptor, capable of forming robust interactions with suitable donor molecules.

π-π Stacking: The aromatic 1,2,4-oxadiazole ring can engage in π-π stacking interactions with other aromatic systems. Studies on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety have confirmed the presence of both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) stacking interactions in their crystal structures, as revealed by X-ray diffraction and supported by DFT calculations. nih.gov

Other Interactions: Computational studies on various oxadiazole derivatives have revealed other subtle but important interactions. In cyclohexane (B81311) carboxylic acids bearing a 1,2,4-oxadiazole substituent, previously undescribed non-covalent interactions of the type O(carboxyl)···C(oxadiazole) and O(oxadiazole)···C(carboxyl) were identified and characterized as having both electrostatic and dispersive natures. researchgate.net These findings highlight the dual ability of the oxadiazole ring to interact through both its oxygen and carbon atoms. researchgate.net

Supramolecular Assemblies: The interplay of these non-covalent interactions directs the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The specific architecture of these assemblies depends on the type, strength, and directionality of the interactions. Research on closely related 1,3,4-oxadiazole-2(3H)-thione derivatives shows how substituents guide the formation of supramolecular structures through a combination of weak hydrogen bonds and anti-parallel π···π stacking. dntb.gov.ua Similarly, azole-containing carboxylic acids are known to form a wide variety of metal-organic coordination networks with diverse topologies. nih.gov

For this compound, one can predict the formation of supramolecular motifs such as hydrogen-bonded chains or dimers mediated by the acetonyl group's carbonyl oxygen, alongside π-stacked columns formed by the oxadiazole rings. The combination of these interactions could lead to complex and stable three-dimensional crystal lattices.

| Interaction Type | Description | Observed in Derivative(s) | Reference |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | N-pyridyl ureas with 1,2,4-oxadiazole moieties. | nih.gov |

| O···C Interaction | Interaction between an oxygen atom of one functional group and a carbon atom of the oxadiazole ring. | Cyclohexane carboxylic acids with 1,2,4-oxadiazole substituents. | researchgate.net |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | α-haloalkyl-substituted pyridinium-fused 1,2,4-selenadiazoles (related azole). | researchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O or N. | Observed in numerous crystal structures where suitable donors are present to interact with the oxadiazole nitrogen or other acceptor groups. | dntb.gov.ua |

The theoretical investigation of these interactions and the resulting supramolecular structures is crucial for crystal engineering and designing materials with specific properties.

Utility of 3 Acetonyl 1,2,4 Oxadiazole As a Building Block in Organic Synthesis

Strategic Applications as a Synthetic Intermediate for Novel Heterocyclic Compounds

The 1,2,4-oxadiazole (B8745197) ring, characterized by a low level of aromaticity and a labile O-N bond, is predisposed to undergo rearrangement reactions to form other, more stable heterocyclic systems. chim.it This inherent reactivity allows 3-acetonyl-1,2,4-oxadiazole to serve as a precursor for different classes of heterocycles, moving beyond simple functionalization to complete transformation of the core scaffold.

A significant application is in the synthesis of 1,2,3-triazoles via the Betti-Knoevenagel-Ritter (BKR) reaction. chim.it In this transformation, the carbonyl group of the acetonyl moiety first undergoes condensation with a substituted hydrazine, such as phenylhydrazine, to form the corresponding hydrazone. This intermediate, upon heating or under specific catalytic conditions, initiates a rearrangement. The process involves the cleavage of the weak N-O bond of the oxadiazole ring, followed by recyclization to yield a stable 1,2,3-triazole derivative. chim.it This reaction exemplifies the use of the 3-acyl-1,2,4-oxadiazole framework as a synthon for entirely different heterocyclic cores.

Furthermore, the oxadiazole ring itself can be susceptible to photochemical or thermal rearrangements. chim.it These reactions can lead to ring-contraction-ring-expansion pathways, potentially yielding isomers such as 1,3,4-oxadiazoles or other related five-membered heterocycles depending on the reaction conditions and substituents. chim.it The acetonyl group can influence the course of these rearrangements through steric or electronic effects, providing a handle to direct the synthesis toward desired heterocyclic products.

The reactivity of heterocyclic acetyl derivatives with reagents like diethyl oxalate (B1200264) is also a known strategy for elaborating side chains that can subsequently cyclize to form new fused or linked heterocyclic systems. acs.org This general principle can be applied to this compound to build precursors for more complex molecules.

Table 1: Rearrangement Reactions of 3-Acyl-1,2,4-Oxadiazole Scaffolds This table illustrates the transformation of the 1,2,4-oxadiazole core into other heterocyclic systems, a reactivity analogous to that of this compound.

| Initial Scaffold | Reaction Type | Key Intermediate | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 3-Acyl-1,2,4-oxadiazole | Betti-Knoevenagel-Ritter (BKR) Reaction | Hydrazone of the Acyl Group | 1,2,3-Triazole | chim.it |

| 3-Amino-1,2,4-oxadiazole | Photochemical Rearrangement (RCE) | Open-chain Zwitterion/Nitrene | 1,3,4-Oxadiazole (B1194373) | chim.it |

Leveraging the Acetonyl Moiety for Regioselective Functionalization and Derivatization

The acetonyl group (-CH₂C(O)CH₃) is the primary site for regioselective modifications of the this compound molecule. It possesses two key reactive positions: the α-carbon (methylene group) and the carbonyl carbon, allowing for a wide range of derivatization reactions.

The methylene (B1212753) group is particularly reactive due to its position between two electron-withdrawing groups: the carbonyl and the 1,2,4-oxadiazole ring. This makes the methylene protons acidic and readily removable by a mild base, forming a nucleophilic enolate. This "active methylene" character is central to its utility in C-C bond-forming reactions. wikipedia.org

A prominent example of this reactivity is the Knoevenagel condensation . wikipedia.orgtue.nl In this reaction, the enolate of this compound undergoes a nucleophilic addition to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated ketone product, also known as a conjugated enone. wikipedia.org This reaction is highly regioselective, occurring exclusively at the methylene position. It allows for the introduction of a wide variety of substituents onto the side chain by simply changing the aldehyde reactant. researchgate.net

Beyond condensation, the nucleophilic enolate can participate in alkylation reactions with alkyl halides, providing a straightforward method to introduce alkyl chains of varying lengths and complexity at the α-carbon.

The carbonyl group itself is an electrophilic center and can undergo a separate set of regioselective reactions.

Condensation Reactions: It can react with primary amines, hydroxylamine (B1172632), or hydrazines to form imines (Schiff bases), oximes, or hydrazones, respectively. This provides a simple route to introduce new nitrogen-containing functionalities.

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation was demonstrated in a related system where 3-aryl-5-(acetyl)-1,2,4-oxadiazoles were reduced to (R,S)-3-aryl-5-(1-hydroxy-ethyl)-1,2,4-oxadiazoles. researchgate.net

Table 2: Potential Regioselective Derivatization via Knoevenagel Condensation This table provides hypothetical examples of products from the reaction of this compound with various aldehydes, illustrating the versatility of the acetonyl moiety.

| Reactant 1 (Scaffold) | Reactant 2 (Aldehyde) | Product Class | Key Features of Product |

|---|---|---|---|

| This compound | Benzaldehyde | α,β-Unsaturated Ketone | Extended conjugation with a phenyl group. |

| This compound | 4-Pyridinecarboxaldehyde | α,β-Unsaturated Ketone | Incorporation of a basic pyridyl moiety. |

| This compound | Furfural | α,β-Unsaturated Ketone | Introduction of a furan (B31954) heterocyclic ring. |

| This compound | Cinnamaldehyde | Dienone | Highly conjugated system with potential for further reactions. |

Design and Synthesis of Chemically Diverse Libraries Utilizing the this compound Scaffold

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, and its use as a central scaffold is a common strategy in drug discovery for generating large collections of related compounds, known as chemical libraries. nih.govresearchgate.netnih.gov The predictable and versatile reactivity of the acetonyl group makes this compound an ideal starting point for combinatorial chemistry and high-throughput synthesis. researchgate.netacs.org

The core principle involves using the this compound as a common building block and reacting it with a diverse set of reagents to rapidly generate a library of analogues. The regioselective reactions of the acetonyl moiety are perfectly suited for this approach. For example, by performing Knoevenagel condensations with a collection of hundreds or thousands of different aldehydes, a library of corresponding α,β-unsaturated ketones can be synthesized. Each member of the library retains the core oxadiazole scaffold but differs in the substituent introduced by the aldehyde.

Modern synthetic methodologies such as solid-phase organic synthesis and continuous flow chemistry are often employed to streamline the production of such libraries. researchgate.netacs.org In a solid-phase approach, the oxadiazole scaffold could be anchored to a resin, allowing for reactions to be driven to completion and for purification to be simplified to a washing step. Continuous flow reactors enable the rapid and automated synthesis of compounds, significantly decreasing the time required to build a library. researchgate.net Such platforms have been specifically developed for the high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole (B32235) libraries. researchgate.net The development of protocols for synthesizing 1,2,4-oxadiazoles on DNA-conjugated molecules also paves the way for their inclusion in DNA-encoded chemical libraries (DECLs), which can contain millions of unique compounds. nih.gov

Table 3: Illustrative Design of a Chemical Library from this compound This table outlines a combinatorial approach where a single scaffold is reacted with a set of diverse building blocks to generate a library of related products.

| Scaffold | Reaction Type | Building Block Set (Examples) | Resulting Library |

|---|---|---|---|

| This compound | Knoevenagel Condensation | A diverse collection of aromatic, heterocyclic, and aliphatic aldehydes (R-CHO). | Library of α,β-unsaturated ketones with varied R groups. |

| α-Alkylation | A diverse collection of alkyl halides (R-X, where X=Br, I). | Library of α-substituted ketones with varied R groups. |

Q & A

Q. How can 1,2,4-oxadiazole derivatives be optimized for energetic material applications (e.g., detonation performance)?

- Methodological Answer : Calculate detonation velocity (VoD) and pressure (P) using Kamlet-Jacobs equations. Assess thermal stability via DSC (decomposition onset >200°C). Correlate crystal density (X-ray) with impact sensitivity (BAM testing) .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Q. What statistical methods ensure reliability in multi-parametric biological evaluations (e.g., IC₅₀, logP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.